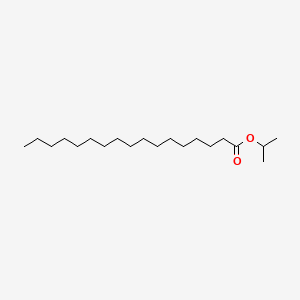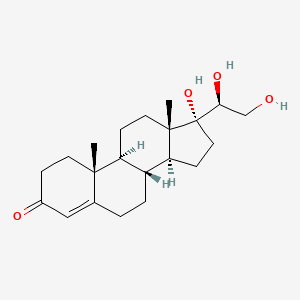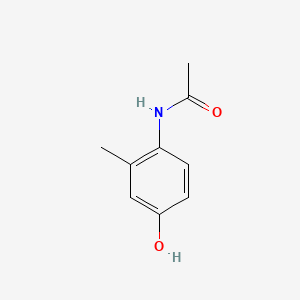
(2-Methylpentyl)benzene
Descripción general
Descripción
“(2-Methylpentyl)benzene” is a chemical compound with the molecular formula C12H18 . It is also known by other names such as 1-Phenyl-2-methylpentane and 2-methylpentylbenzene .
Molecular Structure Analysis
The molecular structure of “(2-Methylpentyl)benzene” can be represented as a benzene ring with a 2-methylpentyl group attached to it . The average mass of the molecule is 162.271 Da .Physical And Chemical Properties Analysis
“(2-Methylpentyl)benzene” has a molecular weight of 162.2713 . More detailed physical and chemical properties were not found in the sources I searched.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Hexaarylbenzenes Synthesis : (2-Methylpentyl)benzene, as a derivative of benzene, is relevant in the synthesis of hexaarylbenzenes. These are created using C-H activation, cross-coupling, and cycloaddition reactions, crucial for the structural and property characterization of compounds with distinct aryl substituents (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Photocatalytic Applications
- Green Fluorophore Development : Derivatives of benzene like (2-Methylpentyl)benzene are utilized in developing green fluorophores with solid-state emission, water solubility, and solvent- and pH-independent fluorescence. This is significant in imaging applications and displays due to enhanced spectroscopic signals (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).
Chemical Physics
- Radical Cation Formation : In chemical physics, the study of benzene trimer radical cation formation in low-temperature matrices like 2-methylpentane is essential. This research contributes to understanding delocalized charge distribution in benzene derivatives (Todo, Okamoto, Seki, & Tagawa, 2004).
Liquid Crystal Display Technology
- Chiral Compounds for LCDs : The synthesis of (2-Methylpentyl)benzene derivatives is studied for their application in cholesteric liquid crystal devices. These compounds exhibit larger helical twisting power and higher dielectric anisotropy compared to existing chiral compounds, indicating their potential in advanced display technologies (Yokokoji, Oiwa, Koike, & Inoue, 2008).
Catalytic Alkylation
- Alkylation with Alkenes : The catalytic alkylation of benzene with alkenes, like 1-pentene, involves the formation of derivatives such as (1, 1-dimethylpropyl)benzene instead of (1-methylbutyl)- and pentyl-benzenes, highlighting the role of (2-Methylpentyl)benzene in chemical synthesis processes (Shuikin & Pozdnyak, 1959).
Antimicrobial Properties
- Monoterpene Antimicrobial Agents : Studies on p-Cymene, a monoterpene containing (2-Methylpentyl)benzene structure, reveal its antimicrobial properties. This is vital for developing new substances with antimicrobial properties, given the rise of antimicrobial resistance (Marchese et al., 2017).
Catalysis and Chemical Reactions
- Methylcyclopentane Conversion : The conversion of methylcyclopentane over platinum surfaces involves 2- and 3-methylpentanes formation, where the role of (2-Methylpentyl)benzene derivatives is significant in understanding the reaction mechanisms and rates (Zaera, Godbey, & Somorjai, 1986).
Environmental Applications
- Photocatalytic Oxidation : The study of benzene's photocatalytic oxidation identifies various gaseous by-products, including 2-methylpentane, indicating the relevance of (2-Methylpentyl)benzene in environmental degradation processes and pollutant analysis (Han et al., 2008).
Health Effects and Safety
- Benzene Exposure and Mitochondrial DNA : Research into the health effects of benzene exposure, including low-dose exposure, is crucial. Studies show that benzene can affect mitochondrial DNA, indicating the importance of monitoring (2-Methylpentyl)benzene-related compounds for occupational safety (Carugno et al., 2011).
Propiedades
IUPAC Name |
2-methylpentylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-7-11(2)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBQYMCKHGBSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960444 | |
| Record name | (2-Methylpentyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpentyl)benzene | |
CAS RN |
39916-61-5 | |
| Record name | (2-Methylpentyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039916615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methylpentyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




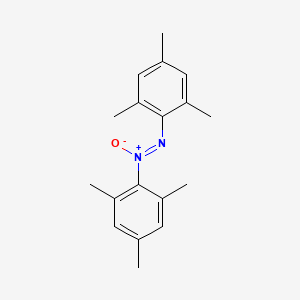

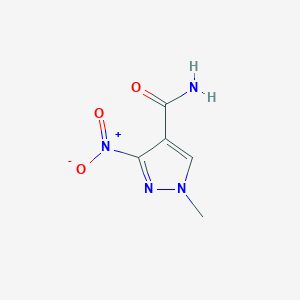
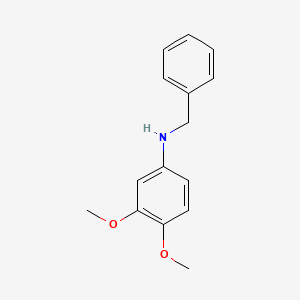
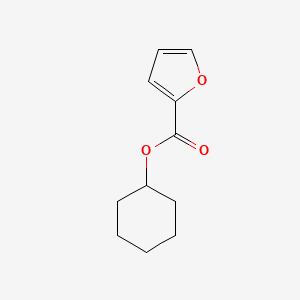
![2-Methylbenzo[f]quinoline](/img/structure/B3052188.png)
